1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea
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Description
1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C16H21ClN6O and its molecular weight is 348.84. The purity is usually 95%.
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Scientific Research Applications
Discovery of Nonpeptide Agonists
The compound "1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea" shares structural similarities with nonpeptidic agonists discovered for specific receptors. For instance, a study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor. This discovery provides a basis for developing pharmacological research tools and potential drug leads due to the compound's selective agonist properties (Croston et al., 2002).
Conformational Studies of Heterocyclic Ureas
Heterocyclic ureas, such as the ones related to the compound , have been studied for their ability to undergo conformational changes to form multiply hydrogen-bonded complexes. These studies are crucial for understanding the fundamental chemistry that can lead to the development of new materials and molecules with specific binding properties (Corbin et al., 2001).
Corrosion Inhibition
Compounds structurally related to "this compound" have been evaluated for their corrosion inhibition properties. For example, 1,3,5-triazinyl urea derivatives have shown effective corrosion inhibition on mild steel surfaces, suggesting potential applications in protecting metals from corrosive environments (Mistry et al., 2011).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O/c1-11-20-14(10-15(21-11)23(2)3)18-8-9-19-16(24)22-13-7-5-4-6-12(13)17/h4-7,10H,8-9H2,1-3H3,(H,18,20,21)(H2,19,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQSGLGKSVXKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)NC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.